molecular formula C15H17N3O4 B6386100 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261966-34-0

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6386100
CAS No.: 1261966-34-0
M. Wt: 303.31 g/mol
InChI Key: LKDHCKNKWMPHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. The compound features a pyrimidine ring substituted with two hydroxyl groups at positions 2 and 4, and a 3-BOC-aminophenyl group at position 5. The BOC (tert-butyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of free amine.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The BOC group provides stability and protection to the amine group, allowing for selective reactions and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxybenzene
  • 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxyquinoline

Uniqueness

5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and BOC-aminophenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)17-10-6-4-5-9(7-10)11-8-16-13(20)18-12(11)19/h4-8H,1-3H3,(H,17,21)(H2,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDHCKNKWMPHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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